
BRACO-19
概要
説明
科学的研究の応用
Telomerase Inhibition and Cancer Research
Mechanism of Action
BRACO-19 functions primarily as a telomerase inhibitor by stabilizing G-quadruplex structures within telomeric DNA. This stabilization interferes with the telomerase complex's ability to elongate telomeres, which is crucial for the proliferation of cancer cells. Studies have shown that this compound can significantly reduce the integration frequency of human herpesvirus 6A (HHV-6A) into host DNA by inhibiting telomerase activity, leading to a decrease in cancer cell proliferation .
Case Study: HHV-6A Integration
In a study examining the effects of this compound on HHV-6A integration, treatment with this compound resulted in a 45% reduction in the frequency of chromosomally integrated HHV-6A in HeLa cells compared to untreated controls (p = 0.0017). The compound was administered at a concentration of 1 μM, which did not induce cytotoxic effects .
Cell Line | Integration Frequency (Control) | Integration Frequency (this compound) | p-value |
---|---|---|---|
HeLa | 100% | 55% | 0.0017 |
U2OS | Not specified | Not specified | Not specified |
MCF-7 | Not specified | Not specified | Not specified |
Structural Biology and Molecular Dynamics
Binding Studies
this compound has been extensively studied using molecular dynamics simulations to understand its binding mechanisms to G-quadruplex DNA structures. The compound's binding affinity has been quantified, revealing that it binds preferentially to G-rich sequences over duplex DNA .
Simulation Results
In simulations conducted with the AMBER software suite, this compound demonstrated a strong binding affinity for parallel-stranded G-quadruplexes, suggesting its potential for therapeutic applications targeting these structures in various diseases .
Biopharmaceutical Characterization
Solubility and Protein Binding
this compound exhibits good solubility in physiological buffers, with a solubility of at least 2 mg/mL at pH 7.4. Additionally, it shows a protein binding rate of approximately 38% to human serum albumin, indicating its potential for systemic circulation and bioavailability .
Toxicity Profile
Toxicity analyses have shown that concentrations of this compound up to 1 μM do not induce significant cytotoxic effects across various cell lines such as U2OS, HeLa, and MCF-7. However, concentrations above this threshold may reduce cell viability .
Therapeutic Potential Beyond Cancer
Applications in Other Diseases
Research indicates that derivatives of this compound may also hold promise for treating neurodegenerative diseases like Alzheimer’s due to their ability to stabilize G-quadruplexes involved in neuroprotective pathways . The exploration of acridine derivatives continues as they are linked to various therapeutic applications beyond oncology.
作用機序
ブラコ-19は、テロメアDNAのG-quadruplex構造に結合することによって効果を発揮します。この結合はG-quadruplexを安定化させ、テロメラーゼがテロメアDNAリピートの合成を触媒するのを防ぎます。その結果、テロメアの維持が阻害され、癌細胞では細胞老化とアポトーシスが起こります。 この化合物は、テロメラーゼをテロメアから置換することによって、DNA損傷と細胞周期停止も誘導します .
類似の化合物との比較
ブラコ-19は、ナフタレンジイミドなどの他のG-quadruplex結合リガンドと比較されます。
ナフタレンジイミド: 両方の化合物はG-quadruplex構造を安定化させますが、ブラコ-19はテロメアG-quadruplexに対してより高い特異性を示しています。
ピリドスタチン: 両方の化合物がG-quadruplexを標的とする一方で、ブラコ-19は特定の癌細胞株でユニークな結合モードとより高い効力を示しています.
類似の化合物のリスト
- ナフタレンジイミド
- ピリドスタチン
- テロメスタチン
- RHPS4
ブラコ-19は、その強力なテロメラーゼ阻害作用とテロメアG-quadruplexへの特異的な標的化により、抗がん療法のための有望な候補となっています。
生化学分析
Biochemical Properties
Braco-19 interacts with various biomolecules, most notably the enzyme telomerase . It stabilizes G-quadruplexes, targeting telomeric G-quadruplexes, and induces DNA damage and cell-cycle arrest . This interaction inhibits the catalytic action of telomerase, preventing it from synthesizing telomeric DNA and capping telomeric ends .
Cellular Effects
This compound has been shown to suppress proliferation and reduce telomerase activity in human glioblastoma cells . It also triggers an extensive DNA damage response at the telomere, which may result from uncapping and disassembly of the telomeric T-loop structure . This leads to the induction of cellular senescence and complete cessation of growth .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to G-quadruplexes and inhibiting telomerase . This results in the displacement of telomerase from the nucleus to the cytoplasm . The resulting dysfunctional telomere ultimately provokes cell cycle arrest, apoptosis, and senescence .
Temporal Effects in Laboratory Settings
In vitro studies have shown that the expression of human telomerase reverse transcriptase (hTERT) is drastically decreased after 24 hours of exposure to this compound . Induction of cellular senescence and complete cessation of growth is seen after 15 days, paralleled by telomere shortening .
Dosage Effects in Animal Models
In vivo studies have shown that this compound is highly active against early-stage tumors in a subcutaneous growing xenograft model established from cells, if given chronically at 2 mg per kg per day . This compound produced growth inhibition of 96% compared with controls .
Transport and Distribution
This compound faces challenges in overcoming biological barriers. Transport experiments with Caco-2 cells, a standard model for intestinal drug absorption, indicate that this compound might not be suitable for oral administration .
Subcellular Localization
This compound treatment leads to a decrease of hTERT expression in the nucleus and colocalization of hTERT and ubiquitin in the cytoplasm . This suggests that hTERT is bound to ubiquitin and targeted for enhanced degradation upon this compound treatment .
準備方法
合成経路と反応条件
ブラコ-19は、アクリジン誘導体の置換を含む多段階プロセスによって合成されます。主なステップは以下のとおりです。
アクリジンコアの形成: これは、適切な芳香族アミンとアクリドンを縮合させることを含みます。
置換反応: アクリジンコアは、特定の位置に置換基を導入することでさらに修飾され、所望のトリ置換構造が得られます。
工業生産方法
ブラコ-19の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、収率を最大化し、不純物を最小限に抑えるために反応条件を最適化することが含まれます。 高性能液体クロマトグラフィーなどの技術が精製に使用されます .
化学反応の分析
反応の種類
ブラコ-19は、以下を含むさまざまな化学反応を起こします。
酸化: ブラコ-19は特定の条件下で酸化され、酸化された誘導体の形成につながります。
還元: 還元反応はアクリジンコアを修飾し、その化学的特性を変化させます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、さまざまな置換されたアクリジン誘導体が含まれ、それぞれが異なる化学的および生物学的特性を持っています .
類似化合物との比較
Braco-19 is compared with other G-quadruplex binding ligands such as:
Naphthalene diimide: Both compounds stabilize G-quadruplex structures, but this compound has shown higher specificity for telomeric G-quadruplexes.
Pyridostatin: While both compounds target G-quadruplexes, this compound exhibits unique binding modes and higher efficacy in certain cancer cell lines.
List of Similar Compounds
- Naphthalene diimide
- Pyridostatin
- Telomestatin
- RHPS4
This compound stands out due to its potent telomerase inhibition and specific targeting of telomeric G-quadruplexes, making it a promising candidate for anticancer therapies.
生物活性
BRACO-19 is a G-quadruplex-interactive ligand that has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and virology. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms of action against HIV and its effects on tumor cells, particularly glioma.
This compound has been shown to exhibit significant antiviral activity against HIV-1 by stabilizing G-quadruplex structures within the viral genome. The compound's mechanism involves several key processes:
- G-Quadruplex Stabilization : this compound binds to G-quadruplexes formed in the long terminal repeat (LTR) promoter region of the HIV-1 integrated DNA genome. This stabilization inhibits promoter activity and reduces viral replication .
- Inhibition of Reverse Transcription : In vitro studies demonstrated that this compound inhibits reverse transcription by stabilizing G-quadruplexes at both the LTR DNA and the 3′ end of the viral RNA genome. This action effectively disrupts the viral life cycle at multiple stages, including reverse transcription and post-integration .
- Virucidal Activity : this compound exhibits virucidal properties, as evidenced by assays that demonstrate its ability to prevent viral binding and entry into host cells .
Effects on Tumor Cells
This compound also shows promise as an anticancer agent, particularly in glioma cells. The following findings summarize its biological activity in this context:
- Telomerase Inhibition : this compound significantly inhibits telomerase activity in glioma cells, leading to growth inhibition. At a concentration of 5 µM, telomerase activity was nearly completely suppressed after 72 hours .
- Induction of DNA Damage Response : Treatment with this compound results in increased levels of γ-H2AX and 53BP1, markers associated with DNA double-strand breaks. This indicates that this compound induces DNA damage specifically at telomeres, which is crucial for tumor cell proliferation .
- Cell Cycle Arrest and Apoptosis : The compound causes cell cycle arrest in the G2/M phase and induces apoptosis in glioma cells after 72 hours of treatment. Annexin V assays confirmed significant apoptotic activity following exposure to this compound .
Table 1: Summary of Biological Activities of this compound
Activity Type | Mechanism | Observations |
---|---|---|
Anti-HIV Activity | Stabilization of G-quadruplexes in viral genome | Inhibition of reverse transcription and replication |
Telomerase Inhibition | Binding to telomere regions leading to dysfunction | Significant reduction in telomerase activity |
DNA Damage Response | Induction of γ-H2AX and 53BP1 foci | Increased markers for DNA damage |
Cell Cycle Effects | Arrest in G2/M phase; induction of apoptosis | Accumulation of cells in specific cell cycle phases |
特性
IUPAC Name |
N-[9-[4-(dimethylamino)anilino]-6-(3-pyrrolidin-1-ylpropanoylamino)acridin-3-yl]-3-pyrrolidin-1-ylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43N7O2/c1-40(2)28-11-7-25(8-12-28)38-35-29-13-9-26(36-33(43)15-21-41-17-3-4-18-41)23-31(29)39-32-24-27(10-14-30(32)35)37-34(44)16-22-42-19-5-6-20-42/h7-14,23-24H,3-6,15-22H2,1-2H3,(H,36,43)(H,37,44)(H,38,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPYSYRMIXRZJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=C2C=CC(=C4)NC(=O)CCN5CCCC5)NC(=O)CCN6CCCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351351-75-2 | |
Record name | Braco-19 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351351752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 351351-75-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BRACO-19 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7C5CD91WI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。